molecular formula C9H11Br B2752785 1-Bromo-2-propylbenzene CAS No. 19614-14-3

1-Bromo-2-propylbenzene

Cat. No.: B2752785
CAS No.: 19614-14-3
M. Wt: 199.091
InChI Key: SRXJZMLETPOSSJ-UHFFFAOYSA-N
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Description

1-Bromo-2-propylbenzene is an organic compound with the molecular formula C₉H₁₁Br . It is a derivative of benzene, where a bromine atom is substituted at the first position and a propyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

1-Bromo-2-propylbenzene can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 1-bromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Bromination of 2-Propylbenzene: Another method involves the bromination of 2-propylbenzene using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).

Chemical Reactions Analysis

1-Bromo-2-propylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

    Nucleophilic Substitution: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂R).

    Oxidation and Reduction: The propyl group in this compound can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Mechanism of Action

The mechanism of action of 1-bromo-2-propylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, leading to the formation of a sigma complex. The subsequent loss of a proton restores the aromaticity of the benzene ring . In nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .

Comparison with Similar Compounds

1-Bromo-2-propylbenzene can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various chemical processes.

Properties

IUPAC Name

1-bromo-2-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXJZMLETPOSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19614-14-3
Record name 1-bromo-2-propylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 250-mL round-bottom flask was placed propylbenzene (20 g, 166.40 mmol, 1.00 equiv) and Fe (10 g, 178.57 mmol, 1.07 equiv). This was followed by the addition of Br2 (26.6 g, 166.45 mmol, 1.00 equiv) dropwise with stirring. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 100 mL of NaHSO3 (aq.). The mixture was extracted with 3×100 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. Purification afforded 29.4 g (crude) of 1-bromo-2-propylbenzene as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Three

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